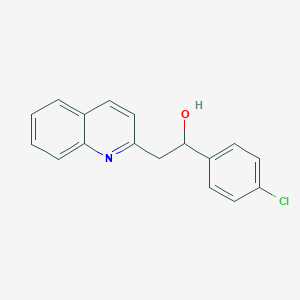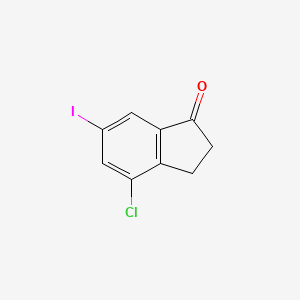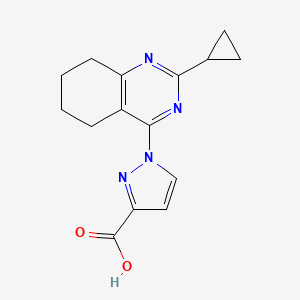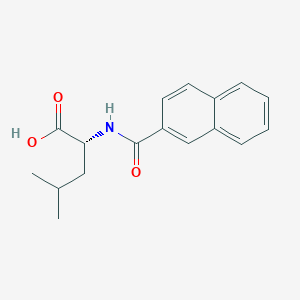
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is an organic compound that features a chlorophenyl group and a quinolinyl group attached to an ethanol backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-quinolinecarboxaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(4-Chlorophenyl)-2-(quinolin-2-yl)amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
38101-95-0 |
|---|---|
Formule moléculaire |
C17H14ClNO |
Poids moléculaire |
283.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-5-13(6-9-14)17(20)11-15-10-7-12-3-1-2-4-16(12)19-15/h1-10,17,20H,11H2 |
Clé InChI |
UYZFQPINNBZUER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)

![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)

![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)

![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)



![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)
